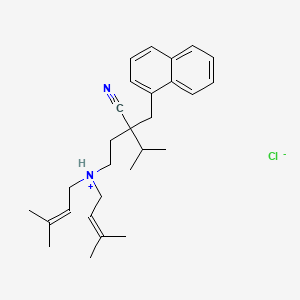
alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, an isopropyl group, and a diprenylaminoethyl moiety. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of naphthylpropionitrile with isopropyl bromide in the presence of a base to form the isopropylated intermediate. This intermediate is then reacted with diprenylamine under specific conditions to introduce the diprenylaminoethyl group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted naphthyl or isopropyl derivatives.
Scientific Research Applications
Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionamide
- Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionic acid
Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile: (without hydrochloride)
Uniqueness
Alpha-(2-Diprenylaminoethyl)-alpha-isopropyl-1-naphthylpropionitrile hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly suitable for certain applications where other similar compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
| 50765-83-8 | |
Molecular Formula |
C28H39ClN2 |
Molecular Weight |
439.1 g/mol |
IUPAC Name |
[3-cyano-4-methyl-3-(naphthalen-1-ylmethyl)pentyl]-bis(3-methylbut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C28H38N2.ClH/c1-22(2)14-17-30(18-15-23(3)4)19-16-28(21-29,24(5)6)20-26-12-9-11-25-10-7-8-13-27(25)26;/h7-15,24H,16-20H2,1-6H3;1H |
InChI Key |
PXUVKPNONSFCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC[NH+](CC=C(C)C)CC=C(C)C)(CC1=CC=CC2=CC=CC=C21)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


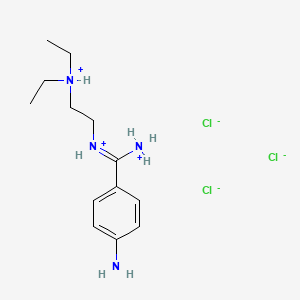
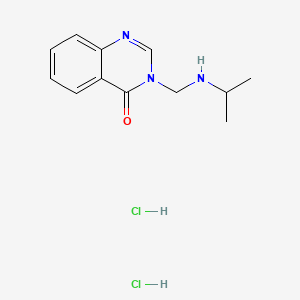
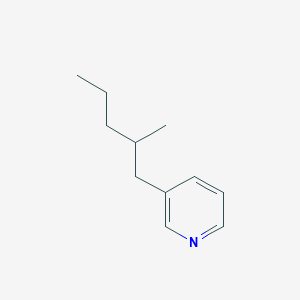

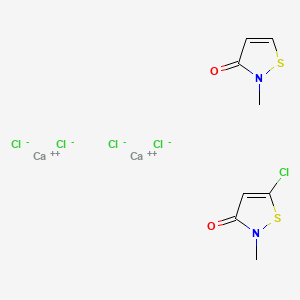
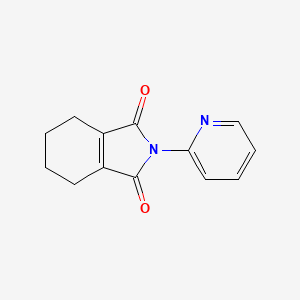

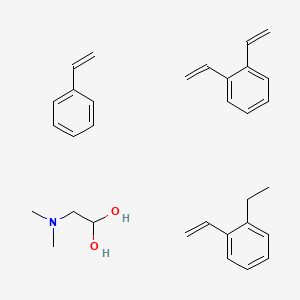

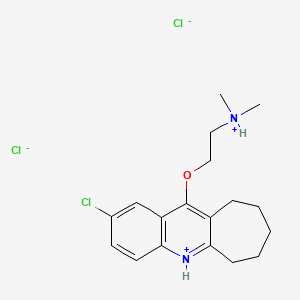
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
